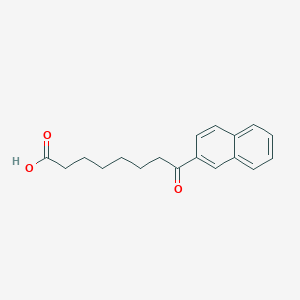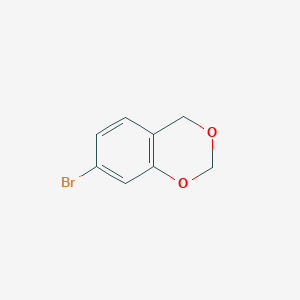
7-bromo-4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-bromo-4H-1,3-benzodioxine” is a chemical compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which include “this compound”, has been described in the literature . The process involves the reaction of salicylic acids and acetylenic esters (both mono- and disubstituted) mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then be amidated at room temperature with primary amines to afford the corresponding salicylamides in moderate to good yields .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H7BrO2 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 215.04 . The compound is intended for research use .
Scientific Research Applications
Synthesis of Anti-diabetic Agents
A study by Abbasi et al. (2023) outlines the synthesis of new acetamide derivatives using 7-bromo-4H-1,3-benzodioxine as a precursor. These compounds were evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. The results indicated that these synthesized compounds exhibit weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes Abbasi et al., 2023.
Development of Antibacterial Agents
Another application involves the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. The synthesized molecules demonstrated significant antibacterial activity, with a notable portion exhibiting very modest toxicity Abbasi et al., 2022.
Anti-inflammatory Activity
Research by Labanauskas et al. (2004) on the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, utilizing a precursor similar in structure to this compound, highlighted their anti-inflammatory activity. This study underscores the potential of this compound derivatives in the development of new anti-inflammatory drugs Labanauskas et al., 2004.
Anticancer Potential
A study focused on the design and synthesis of 1,4-benzodioxines, including 7-bromo derivatives, as anticancer agents. These compounds were evaluated against several cancer cell lines, where one of the 1,4-benzodioxine derivatives showed broad-spectrum effects with lower toxicity towards normal human cell lines. This suggests that this compound derivatives could serve as promising leads in cancer therapy Hassan et al., 2019.
Inhibitors of Monoamine Oxidase
Engelbrecht et al. (2015) synthesized a series of benzodioxane derivatives as inhibitors of monoamine oxidase (MAO), a target for the treatment of Parkinson's disease. The study revealed that these derivatives are potent MAO-B inhibitors, indicating their potential use in designing selective MAO-B inhibitors for therapeutic applications Engelbrecht et al., 2015.
Safety and Hazards
properties
IUPAC Name |
7-bromo-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBTFFUNSJJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)OCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428711 |
Source


|
| Record name | 7-bromo-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-95-5 |
Source


|
| Record name | 7-bromo-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

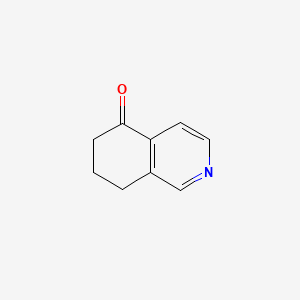

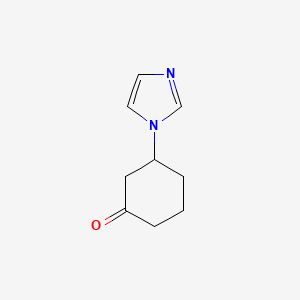
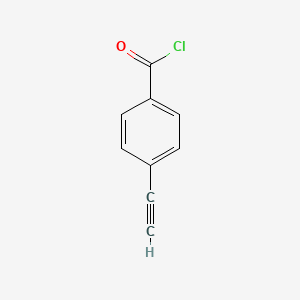

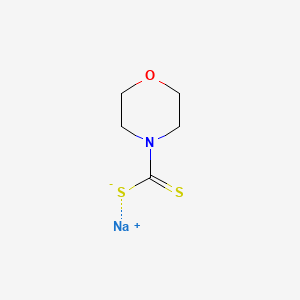



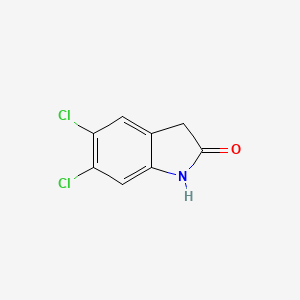
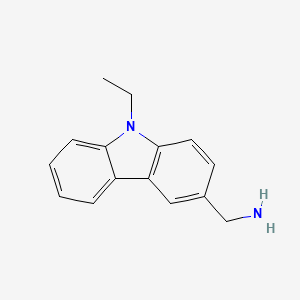
![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)
